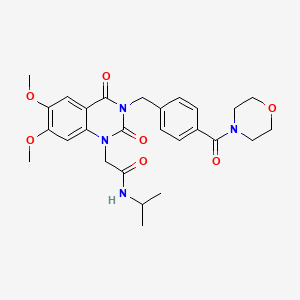

![molecular formula C20H18FN3O2 B2353920 1-[(4-Fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide CAS No. 1040637-55-5](/img/structure/B2353920.png)

1-[(4-Fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

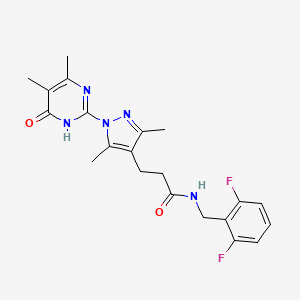

AB-FUBINACA has a molecular formula of C20H21FN4O2 and a molecular weight of approximately 368.4 g/mol . It is included in Schedule II of the 1971 Convention on Psychotropic Substances, indicating its controlled status .

Molecular Structure Analysis

The presence of the fluorophenyl group distinguishes AB-FUBINACA from other synthetic cannabinoids .

Applications De Recherche Scientifique

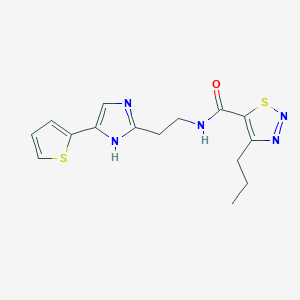

Synthetic Methodologies and Derivative Compounds

Expedient Synthesis of Pyrrolo[1,2-b]pyridazine Derivatives : A novel synthesis approach involving 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide has been developed, showcasing a pathway to pyrrolo[1,2-b]pyridazine derivatives through tertiary butyl carbazate condensation and subsequent chalcone condensation (Sagyam et al., 2009).

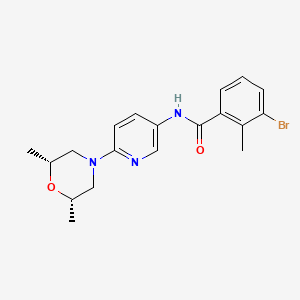

Discovery of Selective Met Kinase Inhibitors : Derivatives of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, including structures closely related to the queried compound, have been identified as potent and selective Met kinase inhibitors, highlighting their significance in cancer therapy (Schroeder et al., 2009).

Pyridazino[3,4-b][1,5]Benzodiazepin-5-Ones Synthesis : Starting from 3,6-dichloropyridazine-4-carboxylic acid chloride, a series of pyridazino[3,4-b][1,5]benzodiazepin-5-ones were prepared, indicating a methodological exploration into structurally diverse heterocyclic compounds with potential therapeutic uses (Heinisch et al., 1996).

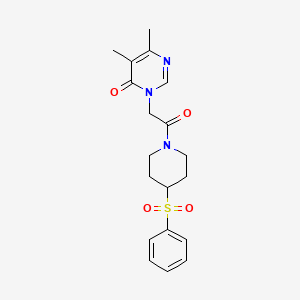

Potential Biological Activities

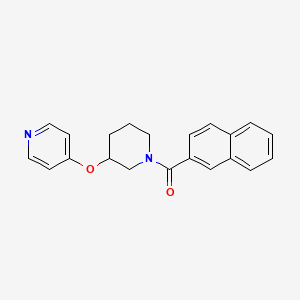

Antibacterial Agents Synthesis : Novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, which share a structural resemblance to the compound , have been synthesized and evaluated for their potent antibacterial activity against various Gram-positive clinical isolates, illustrating the compound's relevance in addressing antibiotic resistance challenges (Asahina et al., 2008).

Antitumor Activity Exploration : The synthesis and crystal structure determination of compounds structurally related to the queried compound, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, have been reported with an emphasis on their inhibitory effects on cancer cell proliferation, underscoring the compound's potential in cancer research (Hao et al., 2017).

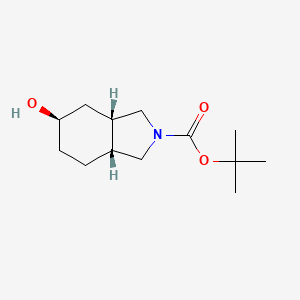

Mécanisme D'action

Mode of Action

It is known that the compound is involved in a reaction with tertiary butyl carbazate, followed by condensation with a chalcone . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the biological system.

Biochemical Pathways

The compound’s involvement in the synthesis of pyrrolo[1,2-b]pyridazine derivatives suggests that it may impact related biochemical pathways .

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2/c1-14(16-5-3-2-4-6-16)22-20(26)18-11-12-19(25)24(23-18)13-15-7-9-17(21)10-8-15/h2-12,14H,13H2,1H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVFDLISUUFNHIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2353839.png)

![{[Phenyl-(toluene-4-sulfonylimino)-methyl]-amino}-acetic acid](/img/structure/B2353846.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2353850.png)

![{7-Chlorobicyclo[4.1.0]heptan-7-yl}trimethylsilane](/img/structure/B2353852.png)

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenylmethoxyethanone](/img/structure/B2353856.png)

![N-(3-ethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2353858.png)

![Methyl 2-tert-butyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2353860.png)